molecular formula C23H20ClN3OS2 B2370188 3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370848-64-9

3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2370188
CAS RN: 370848-64-9
M. Wt: 454
InChI Key: CHPUTEILFWWWHD-UHFFFAOYSA-N
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Description

3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3OS2 and its molecular weight is 454. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves complex chemical reactions that yield novel heterocyclo-thieno[2,3-b]quinoline derivatives. These derivatives result from the hydrolysis, alkylation, and condensation processes, which lead to various biologically active compounds. The research has explored the compound's interactions with different chemical reagents, revealing its versatile nature in synthesizing new pharmacologically relevant molecules (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991).

Anticancer Potential

Studies have demonstrated the compound's efficacy as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor, showing promising anti-proliferative activity against breast cancer cell lines. The inhibition of PLC-γ is linked to reduced cell motility, essential for tumor invasion and dissemination. This research indicates the compound's potential as a targeted therapy for triple-negative breast cancer, a particularly challenging form of the disease to treat (E. Leung, Joyce Hung, D. Barker, J. Reynisson, 2014).

Antiproliferative Activity

Further investigations into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including the compound , have revealed significant antiproliferative effects against various cancer cell lines. This research suggests that specific derivatives, especially those with a 5-keto-tetrahydrothieno[2,3-b]quinolone structure, exhibit potent activity against melanoma and breast cancer cells, offering a foundation for developing new anticancer agents (Joyce Hung, H. Arabshahi, E. Leung, J. Reynisson, D. Barker, 2014).

properties

IUPAC Name

3-amino-N-(3-chloro-4-methylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS2/c1-12-8-9-13(11-15(12)24)26-22(28)21-20(25)19-18(17-7-4-10-29-17)14-5-2-3-6-16(14)27-23(19)30-21/h4,7-11H,2-3,5-6,25H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPUTEILFWWWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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